molecular formula C13H19ClN2O3 B15051327 cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl

cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl

Cat. No.: B15051327
M. Wt: 286.75 g/mol
InChI Key: LZHFWXLMHRUWFW-LYCTWNKOSA-N
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Description

Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (3-hydroxypiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses, to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1

InChI Key

LZHFWXLMHRUWFW-LYCTWNKOSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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